Bradykinin triacetate trihydrate is a synthetic peptide derived from bradykinin, a naturally occurring peptide that plays a significant role in various physiological processes, including inflammation, pain perception, and blood pressure regulation. This compound is characterized by the presence of three acetyl groups and three water molecules in its hydrated form. Bradykinin itself is a nonapeptide composed of nine amino acids, and its triacetate derivative is often studied for its pharmacological properties and potential therapeutic applications.
Bradykinin triacetate trihydrate falls under the classification of bioactive peptides. It is specifically categorized as a kinin, which refers to a group of peptides that induce vasodilation and increase vascular permeability. The compound is also classified as a pharmacological agent due to its role in modulating pain and inflammatory responses.
The synthesis of bradykinin triacetate trihydrate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin.
Bradykinin triacetate trihydrate has a molecular formula that reflects its composition: C_{13}H_{18}N_{2}O_{6}S. The structure consists of a linear chain of amino acids with specific modifications (acetyl groups) at certain positions.
Bradykinin triacetate trihydrate participates in various chemical reactions typical for peptides and acetylated compounds:
The kinetics and thermodynamics of these reactions can be studied using spectroscopic techniques such as nuclear magnetic resonance spectroscopy or high-performance liquid chromatography.
Bradykinin triacetate trihydrate exerts its effects primarily through binding to bradykinin receptors on target cells:
Studies have shown that bradykinin can enhance pain sensitivity through mechanisms involving prostaglandins and nitric oxide production.
Bradykinin triacetate trihydrate has several scientific uses:
Solid-phase peptide synthesis (SPPS) revolutionized bradykinin derivative production by enabling stepwise chain assembly on an insoluble polymer support. For bradykinin triacetate trihydrate, synthesis begins with C-terminal residue attachment to hydroxymethylphenoxy-based resins (e.g., SASRIN resin), which allows mild acid cleavage (1% TFA in DCM) to preserve the peptide's integrity during liberation from the solid support [4] [10]. Coupling of Fmoc-protected amino acids (Arg¹, Pro², Gly³, Phe⁴, Ser⁵, Pro⁶, Phe⁷, Arg⁸) employs HBTU/HOBt activation to minimize racemization—particularly critical for chiral centers at Phe⁴ and Phe⁷. The protocol incorporates iterative deprotection (20% piperidine/DMF) and coupling cycles, with real-time monitoring via Kaiser ninhydrin tests. Post-assembly, simultaneous side-chain deprotection and resin cleavage yield crude bradykinin, which undergoes HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient) to achieve >98% purity. Modifications include N-terminal acetylation before resin cleavage to prevent diketopiperazine formation [4].
Table 1: SPPS Parameters for Bradykinin Triacetate Trihydrate
Parameter | Specification | Function |
---|---|---|
Resin Type | SASRIN (2-methoxy-4-alkoxy benzyl alcohol) | Enables mild cleavage (0.5–1% TFA) to preserve peptide integrity |
Coupling Reagent | HBTU/HOBt/DIEA (4:4:8 equiv) | Minimizes racemization at Phe residues |
Deprotection Agent | 20% piperidine/DMF | Efficient Fmoc removal without side reactions |
Cleavage Cocktail | TFA:thioanisole:EDT:H₂O (90:5:3:2) | Simultaneous deprotection and resin cleavage |
Purity Control | RP-HPLC (C18, 0.1% TFA/ACN gradient) | Separates acetylated product from deletion sequences |
N-terminal acetylation of bradykinin employs acetic anhydride or isotopically labeled ¹⁴C-acetic anhydride to introduce the triacetate motif. This reaction targets the ε-amino groups of lysine residues and the N-terminus, forming stable amide bonds. Optimization requires pH 8.5 (borate buffer) to balance nucleophilicity and anhydride hydrolysis rates, achieving >95% acetylation efficiency within 2 hours at 4°C [1] [7]. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of acetic anhydride, with stoichiometric control (3:1 anhydride-to-amine ratio) preventing over-acetylation. Post-reaction, excess reagent is quenched with glycine, and the product is isolated via size-exclusion chromatography (Sephadex G-25). Crucially, acetylated bradykinin exhibits 10–20× higher antibody-binding affinity in immunoassays compared to the native peptide due to reduced electrostatic repulsion [1]. Enzymatic acetylation alternatives using histone acetyltransferases (HATs) demonstrate site-specificity but lower yields (60–70%), limiting scalability [7].
Bradykinin triacetate trihydrate crystallization depends on water dynamics at the peptide-solvent interface. Molecular dynamics simulations reveal that three water molecules coordinate with carbonyl oxygens of Arg¹, Pro³, and Ser⁶ via hydrogen bonds (2.8–3.2 Å), forming a stable orthorhombic lattice (space group P2₁2₁2₁) [2] [9]. Hydration shells exhibit two dynamic regimes:
Counterion selection critically influences bradykinin’s solubility and storage stability. Trifluoroacetate (TFA⁻) and acetate (CH₃COO⁻) exhibit divergent behaviors:
Table 2: Trifluoroacetate vs. Triacetate Stabilization Properties
Property | Trifluoroacetate (TFA⁻) | Triacetate (CH₃COO⁻) |
---|---|---|
Binding Affinity | Kd = 10⁻⁴ M (weak ion pairing) | Kd = 10⁻⁶ M (strong H-bonding) |
Solubility | 25 mg/mL in H₂O (high) | 8 mg/mL in H₂O (moderate) |
Volatility | High (bp 72°C), easily removed | Low (bp 118°C), persistent residue |
Hydration Effects | Disrupts water networks (clathrate formation) | Integrates into H-bond lattice (trihydrate) |
Storage Stability | 60% degradation (-20°C/6 months) | >95% stability (-20°C/6 months) |
TFA’s electron-withdrawing fluorine atoms weaken ion pairing with bradykinin’s arginine residues, enhancing aqueous solubility but reducing shelf life. Its volatility introduces mass loss risks during lyophilization [8]. Conversely, acetate’s capacity to integrate into hydration networks via H-bond donation stabilizes the trihydrate crystal lattice. Solid-state NMR confirms acetate’s coordination with water at lysine sites (δ = 175 ppm), suppressing deamidation at Asn³ [3] [7]. In non-polar solvents (e.g., chloroform), TFA mediates solubility (up to 50 mg/mL) but promotes α-helix destabilization (CD spectroscopy), while acetate maintains native conformation at 0.1 M [8].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: